

# Standard Operating Procedure for the Preparation and Application of AVX Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

Disclaimer: The specific compound "**AVX 13616**" could not be identified in publicly available literature. The following application notes and protocols are based on the publicly available information for two well-documented compounds from Avaxia Biologics, AVX-470 and AVX-001, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

## Application Note 1: AVX-470 - An Oral Anti-TNF Polyclonal Antibody

### Introduction

AVX-470 is an orally administered, polyclonal bovine-derived anti-tumor necrosis factor (TNF) antibody.<sup>[1][2]</sup> It is designed for the local treatment of inflammatory bowel disease (IBD) by neutralizing TNF in the gastrointestinal tract, thereby minimizing systemic exposure and associated side effects.<sup>[1][2]</sup> Unlike systemically delivered anti-TNF monoclonal antibodies, AVX-470 is derived from the colostrum of cows immunized with human TNF and is naturally stable in the gut environment.<sup>[3][4][5]</sup>

### Mechanism of Action

AVX-470 functions by binding to and neutralizing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). TNF- $\alpha$  is a key mediator of inflammation in IBD, and its inhibition can lead to a reduction in mucosal inflammation. The polyclonal nature of AVX-470 allows it to bind to multiple epitopes on the TNF molecule.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key findings from a first-in-human clinical trial of AVX-470 in patients with active ulcerative colitis.[1][2]

| Parameter                           | Placebo (n=9)             | AVX-470 (0.2 g/day )      | AVX-470 (1.6 g/day )      | AVX-470 (3.5 g/day )      |
|-------------------------------------|---------------------------|---------------------------|---------------------------|---------------------------|
| Clinical Response                   | 11.1%                     | -                         | -                         | 25.9% (across all doses)  |
| Adverse Events                      | Similar across all groups |
| Human Anti-Bovine Antibodies (HABA) | Not induced               | Not induced               | Not induced               | Not induced               |
| Bovine Ig in Serum                  | Low                       | Low                       | Low                       | Low                       |
| Bovine Ig in Stool                  | Detected                  | Detected                  | Detected                  | Detected                  |

Data sourced from a Phase 1b clinical trial in ulcerative colitis patients.[1][2][6]

## Experimental Protocol: In Vitro TNF Neutralization Assay

This protocol describes a method to assess the in vitro potency of AVX-470 in neutralizing human TNF- $\alpha$ .

### Materials:

- AVX-470
- Recombinant human TNF- $\alpha$
- L929 mouse fibroblast cell line (sensitive to TNF- $\alpha$  induced cytotoxicity)

- Cell culture medium (e.g., DMEM with 10% FBS)
- Actinomycin D
- Cell viability reagent (e.g., MTT or CellTiter-Glo®)
- 96-well cell culture plates
- Phosphate Buffered Saline (PBS)

**Procedure:**

- Cell Seeding:
  - Culture L929 cells to ~80% confluence.
  - Trypsinize and resuspend cells in culture medium.
  - Seed  $1.5 \times 10^4$  cells per well in a 96-well plate and incubate for 24 hours.
- Preparation of AVX-470 and TNF- $\alpha$  Mixture:
  - Prepare a stock solution of AVX-470 in PBS. The starting concentration should be determined based on expected potency.
  - Perform serial dilutions of AVX-470.
  - Prepare a constant concentration of TNF- $\alpha$  (e.g., 1 ng/mL) in culture medium.
  - In a separate plate, mix the serially diluted AVX-470 with the TNF- $\alpha$  solution and incubate for 1 hour at 37°C to allow for antibody-antigen binding.
- Cell Treatment:
  - After the 24-hour incubation of the L929 cells, remove the medium.
  - Add culture medium containing 1  $\mu$ g/mL of Actinomycin D to sensitize the cells to TNF- $\alpha$ .
  - Add the pre-incubated AVX-470/TNF- $\alpha$  mixture to the respective wells.

- Include control wells: cells only, cells + TNF- $\alpha$  only, and cells + AVX-470 only.
- Incubate the plate for 24 hours at 37°C.
- Assessment of Cell Viability:
  - After the 24-hour treatment, assess cell viability using a suitable reagent (e.g., MTT assay).
  - Read the absorbance or luminescence according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration of AVX-470.
  - Plot the percentage of viability against the log concentration of AVX-470 to determine the IC50 (the concentration of AVX-470 that inhibits 50% of TNF- $\alpha$  induced cytotoxicity).

## Visualizations







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Avaxia Biologics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. AVX-470, an Orally Delivered Anti-Tumour Necrosis Factor Antibody for Treatment of Active Ulcerative Colitis: Results of a First-in-Human Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avaxia Biologics Inc | www.inknowvation.com [inknowvation.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. AVX-470: a novel oral anti-TNF antibody with therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avaxiabiologics.com [avaxiabiologics.com]
- To cite this document: BenchChem. [Standard Operating Procedure for the Preparation and Application of AVX Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605707#standard-operating-procedure-for-avx-13616-preparation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)